![molecular formula C11H12N4O2S B303446 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one, also known as DMOSI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOSI is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to inhibit the activity of viral enzymes, which makes it a potential candidate for the development of antiviral drugs. The exact mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions and its antioxidant and anti-inflammatory activities are still under investigation.
Biochemical and Physiological Effects:
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit low toxicity in vitro and in vivo studies. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of viral enzymes. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its potential applications in various fields of research. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, which makes it a potential candidate for the development of drugs. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. However, one of the limitations of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its moderate to high cost of synthesis, which makes it less accessible to researchers with limited resources.
Direcciones Futuras
There are several future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one. One of the future directions is the investigation of the mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions. Another future direction is the investigation of the antioxidant and anti-inflammatory activities of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in animal models. In addition, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs for the treatment of cancer, viral infections, and bacterial infections is a potential future direction. Finally, the investigation of the potential use of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one as a fluorescent probe for the detection of metal ions in living cells is also a potential future direction.
Conclusion:
In conclusion, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities. The future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one include the investigation of its mechanism of action, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs, and the investigation of its potential use as a fluorescent probe.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one involves the reaction of 2-amino-5-methylthiazole with 2-cyano-3,3-dimethylacrylic acid followed by the reaction with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazinecarbothioamide. The final product is obtained after a series of purification steps. The chemical synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported in several research articles, and the yield of the reaction is reported to be moderate to high.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit antioxidant and anti-inflammatory activities.
Propiedades
Nombre del producto |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
|---|---|
Fórmula molecular |
C11H12N4O2S |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N4O2S/c1-14-9(10(17)15(2)11(14)18)13-12-7-3-5-8(16)6-4-7/h3-6,9,13H,1-2H3 |
Clave InChI |
WDNJEXAYHHXIKY-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
SMILES canónico |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



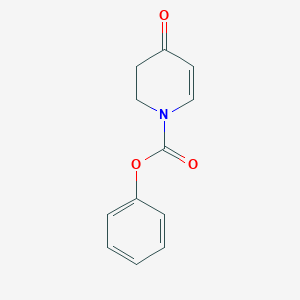
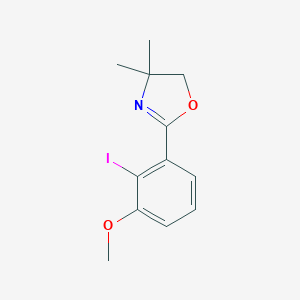


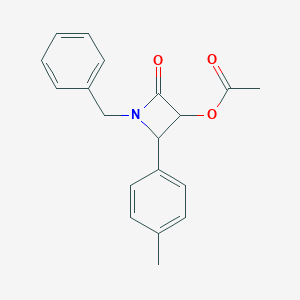

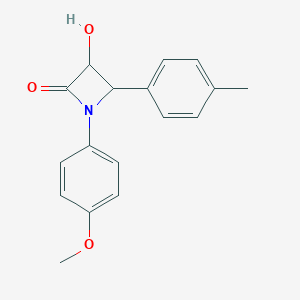


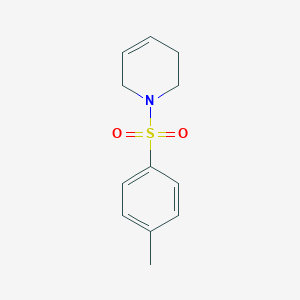
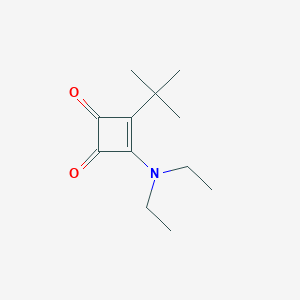

![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
